9-(4-Phenyl-1-buten-3-ynyl)phenanthrene
Description
9-(4-Phenyl-1-buten-3-ynyl)phenanthrene (CAS 67590-89-0) is a phenanthrene derivative with a 4-phenyl-1-buten-3-ynyl substituent at the 9-position of the phenanthrene core. Its molecular formula is C₂₄H₁₆, with a molecular weight of 304.38 g/mol . Phenanthrene derivatives are widely studied for their aromatic stability, reactivity, and applications in pharmaceuticals, materials science, and environmental chemistry. The butenynyl group in this compound introduces a conjugated alkyne-alkene system, which may enhance electronic delocalization and influence photophysical or biological properties.
Properties
Molecular Formula |
C24H16 |
|---|---|
Molecular Weight |
304.4g/mol |
IUPAC Name |
9-[(E)-4-phenylbut-1-en-3-ynyl]phenanthrene |
InChI |
InChI=1S/C24H16/c1-2-10-19(11-3-1)12-4-5-13-20-18-21-14-6-7-15-22(21)24-17-9-8-16-23(20)24/h1-3,5-11,13-18H/b13-5+ |
InChI Key |
OTNOXNMRUUSHDL-WLRTZDKTSA-N |
SMILES |
C1=CC=C(C=C1)C#CC=CC2=CC3=CC=CC=C3C4=CC=CC=C42 |
Isomeric SMILES |
C1=CC=C(C=C1)C#C/C=C/C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Canonical SMILES |
C1=CC=C(C=C1)C#CC=CC2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Comparison with Similar Compounds
Electronic and Photophysical Properties
- However, its molar extinction coefficient is likely lower than FEN-CN (ε = 18,200 M⁻¹cm⁻¹), which has a cyano group for electron withdrawal .
- Solubility : Bulky substituents (e.g., dioxane-propionyl in ) increase polarity and solubility in organic solvents, whereas alkyl chains (e.g., 1-phenylhexyl in ) enhance hydrophobicity.
Environmental Degradation
Market and Industrial Relevance
Key Research Findings
Photopolymerization : 9-[(E)-2-phenylethenyl]phenanthrene derivatives act as photosensitizers, with absorption tuned by substituents (e.g., FEN-CN absorbs up to 420 nm) . The target compound’s butenynyl group may offer similar tunability.
Structure-Activity Relationships: Di-substitution generally reduces biological activity unless substituents occupy positions 9 and 10 . The target compound’s mono-substitution at C9 may optimize activity.
Thermal Stability : Phenanthrene derivatives with alkyl or aryl groups exhibit higher thermal stability, making them suitable for high-temperature applications .
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